(R)-ARI-1: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel ROR1 Inhibitor
(R)-ARI-1: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Novel ROR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of (R)-ARI-1, a novel and potent small molecule inhibitor of the receptor tyrosine kinase-like orphan receptor 1 (ROR1). Initially identified through a combination of computer-aided drug design and cell-based activity screening, (R)-ARI-1 has emerged as a promising therapeutic candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in cases resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide details the synthetic route to (R)-ARI-1, its mechanism of action via the PI3K/AKT/mTOR signaling pathway, and presents key quantitative data from preclinical studies.
Introduction
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is highly expressed during fetal development and in various malignancies, while its expression in healthy adult tissues is limited. This differential expression profile makes ROR1 an attractive target for cancer therapy. In non-small cell lung cancer (NSCLC), aberrant ROR1 expression is associated with tumor development and resistance to EGFR-TKIs. (R)-ARI-1, chemically known as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, was discovered as a novel inhibitor that specifically targets the extracellular frizzled domain of ROR1.[1] This specific binding interaction disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
Discovery of (R)-ARI-1
The identification of (R)-ARI-1 was the result of a targeted drug discovery program that leveraged computational modeling and in vitro screening. A virtual library of compounds was screened for potential binding to the ROR1 receptor. Promising candidates were then synthesized and evaluated in cell-based assays for their ability to inhibit ROR1-mediated cellular processes. (R)-ARI-1 was identified as a lead compound due to its potent and selective inhibition of NSCLC cell proliferation.[1]
Synthesis of (R)-ARI-1
The synthesis of (R)-ARI-1 is based on the well-established methodologies for flavanone synthesis, typically involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.
General Synthetic Scheme
The synthesis of flavanones like (R)-ARI-1 generally proceeds in two main steps:
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Chalcone Formation: An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to yield a 2'-hydroxychalcone.[2][3][4]
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Flavanone Cyclization: The resulting chalcone undergoes an acid- or base-catalyzed intramolecular Michael addition to form the flavanone ring system.[2][3][4]
While the specific, detailed experimental protocol for the synthesis of (R)-ARI-1 is not publicly available in the searched literature, the following represents a plausible, generalized procedure based on the synthesis of structurally similar flavanones.
Postulated Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate
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To a solution of 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone (1 equivalent) in ethanol, add 4-methoxybenzaldehyde (1.1 equivalents).
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Slowly add an aqueous solution of potassium hydroxide (3 equivalents) to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
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Filter the solid, wash with water until neutral, and dry under vacuum.
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Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to (R,S)-ARI-1
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Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium acetate).[3][5]
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Reflux the mixture for 4-8 hours, monitoring by TLC.
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After cooling, the flavanone may precipitate directly or can be obtained by adding water.
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Filter the product, wash with water, and dry.
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Purify the crude racemic mixture by column chromatography on silica gel.
Step 3: Chiral Resolution to obtain (R)-ARI-1
The separation of the racemic mixture to isolate the (R)-enantiomer would typically be achieved using chiral high-performance liquid chromatography (HPLC) or through diastereomeric salt formation with a chiral resolving agent.
Biological Activity and Mechanism of Action
(R)-ARI-1 exerts its anticancer effects by directly inhibiting the ROR1 receptor, which leads to the downregulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers.[1]
Signaling Pathway
The proposed mechanism of action is illustrated in the following diagram:
Caption: (R)-ARI-1 inhibits ROR1, blocking the PI3K/AKT/mTOR pathway.
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
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Seed NSCLC cells (e.g., H1975, PC9) in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of (R)-ARI-1 (e.g., 0.1 to 100 µM) for 72 hours.
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Add MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay (Flow Cytometry)
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Treat NSCLC cells with (R)-ARI-1 at the desired concentrations for 48 hours.
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Harvest the cells and wash with cold phosphate-buffered saline (PBS).
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Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis for Pathway Inhibition
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Treat cells with (R)-ARI-1 for the specified time.
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Lyse the cells and determine the protein concentration using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize the key quantitative data for (R)-ARI-1 from preclinical studies.
Table 1: In Vitro Activity of (R)-ARI-1
| Cell Line | Assay | Endpoint | Result | Reference |
| H1975 | Apoptosis Assay | Apoptosis Rate | 4.89% to 33.27% (with increasing ARI-1 conc.) | [6] |
| PC9 | Apoptosis Assay | Apoptosis Rate | 0.49% to 12.43% (with increasing ARI-1 conc.) | [6] |
Table 2: In Vivo Efficacy of (R)-ARI-1 in a Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| BALB/c nude mice | H1975 | (R)-ARI-1 | 5 mg/kg (i.v., every 2 days for 14 days) | Significant tumor growth inhibition | [6] |
Conclusion
(R)-ARI-1 is a novel and potent ROR1 inhibitor with significant preclinical activity against non-small cell lung cancer. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its further development as a therapeutic agent. The synthetic route is plausible based on established flavanone synthesis. The available quantitative data demonstrates its potential, and further studies are warranted to fully elucidate its clinical utility.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
